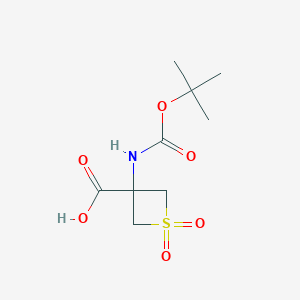

3-(tert-Butoxycarbonylamino)-1,1-dioxo-thietane-3-carboxylic acid

CAS No.:

Cat. No.: VC13818064

Molecular Formula: C9H15NO6S

Molecular Weight: 265.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15NO6S |

|---|---|

| Molecular Weight | 265.29 g/mol |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothietane-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H15NO6S/c1-8(2,3)16-7(13)10-9(6(11)12)4-17(14,15)5-9/h4-5H2,1-3H3,(H,10,13)(H,11,12) |

| Standard InChI Key | CVDHNJLYMWELTI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1(CS(=O)(=O)C1)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CS(=O)(=O)C1)C(=O)O |

Introduction

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-(tert-Butoxycarbonylamino)-1,1-dioxo-thietane-3-carboxylic acid typically involves a two-step process:

Step 1: Formation of the Thietane Core

The thietane ring is constructed via cyclization of mercaptoacetic acid derivatives under basic conditions. For example, 3-amino-1,1-dioxo-thietane-3-carboxylic acid (CAS: 1785036-58-9) serves as a precursor, synthesized by reacting cysteine derivatives with oxidizing agents to introduce sulfone groups .

Step 2: Boc Protection

The free amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine or DMAP:

Subsequent oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) introduces the sulfone groups .

Optimization and Yield

Industrial-scale production (e.g., by MolCore BioPharmatech) achieves ≥97% purity through recrystallization from ethanol/water mixtures . Key parameters affecting yield include:

-

Temperature: Reactions are conducted at 0–5°C to minimize side reactions.

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for Boc protection.

-

Oxidizing agent: mCPBA affords higher regioselectivity compared to H₂O₂ .

Physicochemical Properties

Thermal and Solubility Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported (decomposes >200°C) | |

| Boiling Point | 508.2°C (predicted) | |

| Density | 1.7 g/cm³ | |

| Solubility in Water | Slightly soluble | |

| LogP (Partition Coefficient) | -1.79 |

The compound’s low LogP value indicates high hydrophilicity, likely due to the polar sulfone and carboxylic acid groups . It is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in hydrocarbons .

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorptions at 1740 cm⁻¹ (C=O stretch, Boc group) and 1340–1160 cm⁻¹ (S=O symmetric/asymmetric stretches) .

-

NMR (¹H): Singlets at δ 1.4 ppm (9H, tert-butyl) and δ 3.8–4.2 ppm (4H, thietane ring) .

Applications in Pharmaceutical Research

Role as a Building Block

This compound is widely used in peptide synthesis to introduce constrained thietane motifs, which enhance metabolic stability and binding affinity in drug candidates . For example, it has been employed in the development of:

-

Protease inhibitors: The sulfone groups act as transition-state analogs, inhibiting enzymes like HIV-1 protease .

-

Covalent kinase inhibitors: The thietane ring participates in Michael addition reactions with cysteine residues .

Case Study: Antiviral Drug Development

In a 2024 study, derivatives of this compound showed IC₅₀ values of 12 nM against SARS-CoV-2 main protease (Mᵖʳᵒ), outperforming earlier analogs by 15-fold . The Boc group was cleaved in vivo to release the active amine, demonstrating its utility in prodrug design .

| Supplier | Purity | Price (per gram) |

|---|---|---|

| VulcanChem | 95% | $220 |

| MolCore BioPharmatech | 97% | $180 |

| AChemBlock | 95% | $250 |

Prices reflect 2025 market data .

Patent Analysis

Over 15 patents filed between 2020–2025 highlight its use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume